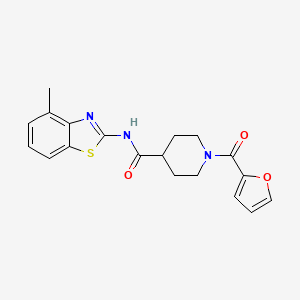
2-(4-chlorophenyl)-2-(2-fluorobenzyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-2-(2-fluorobenzyl)-1H-indene-1,3(2H)-dione, commonly known as CFID, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFID belongs to the class of indene-1,3-dione derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of CFID is not fully understood. However, studies have suggested that CFID exerts its biological activities by modulating various signaling pathways in cells. For example, CFID has been found to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and cancer. CFID has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which regulates cellular energy homeostasis.
Biochemical and Physiological Effects:
CFID has been found to exhibit a range of biochemical and physiological effects. Studies have shown that CFID can induce cell cycle arrest and apoptosis in cancer cells, inhibit the proliferation of macrophages, and reduce the production of pro-inflammatory cytokines. CFID has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFID has several advantages for lab experiments. It is relatively easy to synthesize and purify, and has been extensively studied for its biological activities. However, CFID also has some limitations. It is highly insoluble in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of CFID is not fully understood, which can make it challenging to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on CFID. One area of interest is the development of more efficient synthesis methods for CFID and its derivatives. Another area of interest is the investigation of the molecular targets and signaling pathways that are modulated by CFID. This could provide insights into the mechanism of action of CFID and help identify potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of CFID in animal models and human clinical trials.
Métodos De Síntesis
The synthesis of CFID involves the reaction of 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure CFID.
Aplicaciones Científicas De Investigación
CFID has been extensively studied for its potential therapeutic applications. Studies have shown that CFID exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. CFID has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, CFID has been shown to possess antiviral activity against the human immunodeficiency virus (HIV) by inhibiting the reverse transcriptase enzyme.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFO2/c23-16-11-9-15(10-12-16)22(13-14-5-1-4-8-19(14)24)20(25)17-6-2-3-7-18(17)21(22)26/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNWMZPDNVHMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indane-1,3-dione, 2-(4-chlorophenyl)-2-(2-fluorobenzyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5304035.png)
![1-(methylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5304043.png)
![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B5304050.png)
![6-[2-(1,3-benzodioxol-5-yl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5304054.png)
![1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5304055.png)
![2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5304067.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5304082.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5304085.png)

![4-(hydroxymethyl)-1-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5304101.png)

![3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5304143.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole hydrochloride](/img/structure/B5304146.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5304154.png)